2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL
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Overview
Description
2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL typically involves multi-step organic reactions. The starting materials often include 2-methoxy-4-nitrophenol and 2-m-tolyl-benzooxazole. The synthesis process may involve nitration, methylation, and condensation reactions under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of catalysts and solvents can enhance the reaction efficiency and yield. The purification of the final product is usually achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to various substituted phenol derivatives.
Scientific Research Applications
2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitroaniline: A related compound with similar functional groups but different applications.
2-Ethoxy-4-nitro-6-[(2-m-tolyl-benzooxazol-5-ylimino)-methyl]-phenol: A structurally similar compound with an ethoxy group instead of a methoxy group.
Uniqueness
2-METHOXY-6-[(E)-{[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-4-NITROPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C22H17N3O5 |
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Molecular Weight |
403.4g/mol |
IUPAC Name |
2-methoxy-6-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C22H17N3O5/c1-13-4-3-5-14(8-13)22-24-18-10-16(6-7-19(18)30-22)23-12-15-9-17(25(27)28)11-20(29-2)21(15)26/h3-12,26H,1-2H3 |
InChI Key |
LZZOCXRNYVUYKS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])OC)O |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])OC)O |
Origin of Product |
United States |
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